

# Z-Tyr-Lys-Arg-pNA: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Z-Tyr-Lys-Arg-pNA

Cat. No.: B12387806

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## Introduction

**Z-Tyr-Lys-Arg-pNA**, chemically known as N $\alpha$ -Benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide, is a synthetic chromogenic substrate widely employed in biochemical and biomedical research. Its primary application lies in the sensitive detection and quantification of the activity of specific proteases, particularly those belonging to the subtilisin-like and yapsin-like families of serine and aspartic proteases, respectively. The enzymatic cleavage of the peptide bond between arginine and p-nitroaniline (pNA) releases the yellow chromophore p-nitroaniline, which can be readily measured by spectrophotometry. This property makes **Z-Tyr-Lys-Arg-pNA** an invaluable tool for enzyme kinetics studies, inhibitor screening, and drug discovery efforts targeting these proteases.

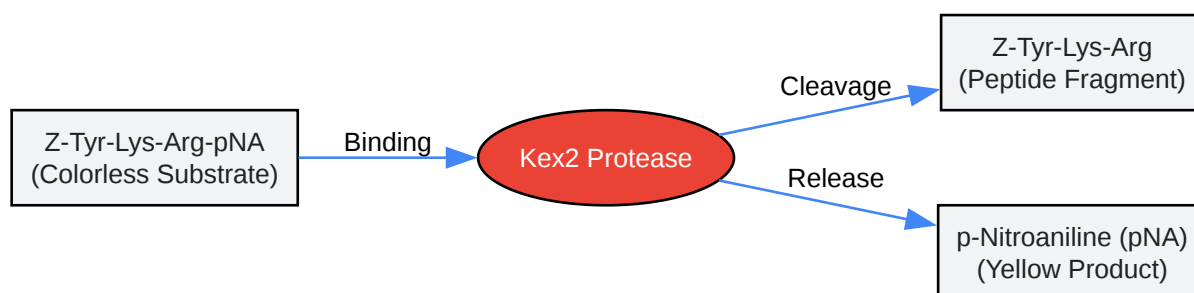
## Core Properties and Specifications

The fundamental characteristics of **Z-Tyr-Lys-Arg-pNA** are summarized in the table below, providing essential information for its use in experimental settings.

Property	Value	Reference
Full Chemical Name	N $\alpha$ -Benzyloxycarbonyl-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide	
Abbreviation	Z-YKR-pNA	
Molecular Formula	C <sub>35</sub> H <sub>45</sub> N <sub>9</sub> O <sub>8</sub>	
Molecular Weight	719.79 g/mol	
Appearance	White to off-white solid	
Purity	Typically $\geq 95\%$ (HPLC)	
Solubility	Soluble in DMSO	
Storage	Store at -20°C or -80°C for long-term stability	
Excitation Wavelength (pNA)	Not applicable (absorbance-based)	
Emission Wavelength (pNA)	Not applicable (absorbance-based)	
Absorbance Maximum (pNA)	405 nm	[1]

## Enzymatic Hydrolysis and Detection

The utility of **Z-Tyr-Lys-Arg-pNA** as a protease substrate is centered on its specific cleavage by certain endopeptidases. A key example of an enzyme that efficiently hydrolyzes this substrate is the yeast Kex2 protease, a calcium-dependent serine protease that plays a crucial role in the processing of prohormones and other precursor proteins in the secretory pathway. The enzymatic reaction is depicted below.



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Caption: Enzymatic cleavage of **Z-Tyr-Lys-Arg-pNA** by Kex2 protease.

## Quantitative Analysis: Enzyme Kinetics

The rate of enzymatic hydrolysis of **Z-Tyr-Lys-Arg-pNA** can be quantified by monitoring the increase in absorbance at 405 nm due to the release of p-nitroaniline. This allows for the determination of key enzyme kinetic parameters, such as the Michaelis constant ( $K_m$ ) and the maximum reaction velocity ( $V_{max}$ ). While specific kinetic data for **Z-Tyr-Lys-Arg-pNA** with Kex2 is not readily available in the cited literature, data from a closely related fluorogenic substrate, Ac-Pro-Met-Tyr-Lys-Arg-MCA, provides valuable insights into the enzyme's activity.

Enzyme	Substrate	$K_m$ ( $\mu M$ )	$k_{cat}$ ( $s^{-1}$ )	$k_{cat}/K_m$ ( $M^{-1}s^{-1}$ )	Optimal pH	Reference
Kex2 Protease	Ac-Pro-Met-Tyr-Lys-Arg-MCA	2.2	240	$1.1 \times 10^7$	6.5 - 9.5	[2]
Kex2 Protease	Boc-Gln-Arg-Arg-MCA	17	240	$1.4 \times 10^7$	6.5 - 9.5	[2]

Note: The kinetic parameters for **Z-Tyr-Lys-Arg-pNA** are expected to be in a similar range but should be determined empirically for precise measurements.

The concentration of the released p-nitroaniline can be calculated using the Beer-Lambert law:

$$A = \epsilon bc$$

where:

- A is the absorbance at 405 nm.
- $\epsilon$  is the molar extinction coefficient of p-nitroaniline (9,960 M<sup>-1</sup>cm<sup>-1</sup> at 405 nm)[1].
- b is the path length of the cuvette (typically 1 cm).
- c is the concentration of p-nitroaniline in M (mol/L).

## Experimental Protocols

### General Enzyme Assay Protocol for Kex2 Protease

This protocol provides a general framework for measuring the activity of Kex2 protease using **Z-Tyr-Lys-Arg-pNA**. It is recommended to optimize the conditions for specific experimental setups.

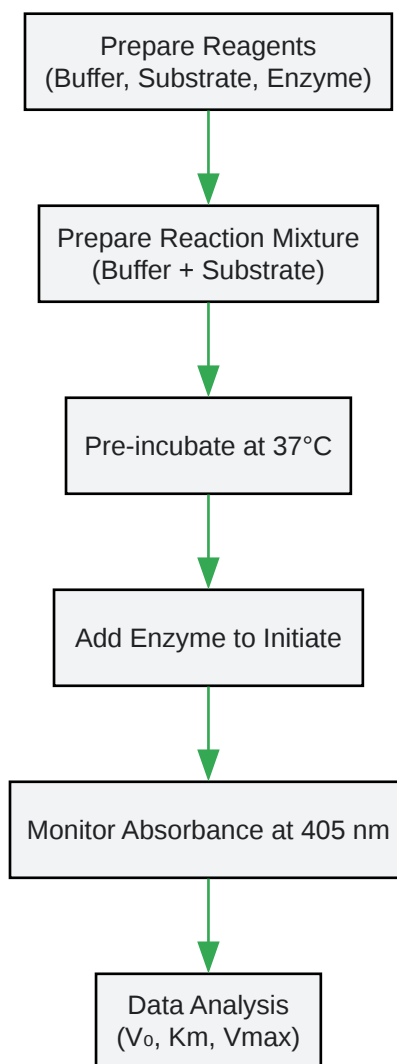
Materials:

- Kex2 Protease (purified)
- **Z-Tyr-Lys-Arg-pNA** (substrate stock solution in DMSO)
- Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.0-7.4, containing 1-5 mM CaCl<sub>2</sub>. [3][4]
- Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm.
- 96-well microplates or cuvettes.

Procedure:

- Prepare the reaction mixture: In each well of a microplate, prepare the reaction mixture containing the assay buffer and the desired final concentration of **Z-Tyr-Lys-Arg-pNA** (e.g., 0.5 mM). [4] The final DMSO concentration should be kept low (typically <1%) to avoid enzyme inhibition.

- Pre-incubate: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.<sup>[4]</sup>
- Initiate the reaction: Add the Kex2 protease solution to each well to initiate the enzymatic reaction. The final enzyme concentration should be chosen to ensure a linear rate of product formation over the desired time course.
- Monitor absorbance: Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
- Data analysis:
  - Plot the absorbance at 405 nm against time.
  - Determine the initial reaction velocity ( $V_0$ ) from the linear portion of the curve ( $\Delta A/\text{min}$ ).
  - Convert the rate of change in absorbance to the rate of product formation (M/min) using the Beer-Lambert law.
  - For kinetic parameter determination, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

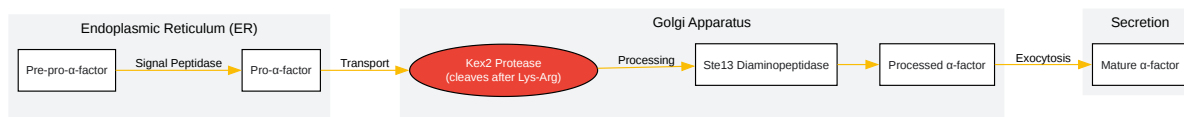


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Caption: A typical experimental workflow for a Kex2 protease assay.

## Signaling Pathway Context: Yeast $\alpha$ -Factor Processing

Kex2 protease is a key enzyme in the secretory pathway of the yeast *Saccharomyces cerevisiae*, where it is responsible for the proteolytic maturation of the  $\alpha$ -factor mating pheromone precursor (pro- $\alpha$ -factor). This process is essential for yeast cell communication and mating. The pathway illustrates a fundamental biological process where **Z-Tyr-Lys-Arg-pNA** can be used to study the activity of a critical processing enzyme.



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Caption: The processing pathway of yeast  $\alpha$ -factor precursor by Kex2.[5][6]

## Conclusion

**Z-Tyr-Lys-Arg-pNA** is a versatile and reliable chromogenic substrate that facilitates the study of a specific class of proteases with significant biological and pathological relevance. Its use in well-defined experimental protocols, coupled with a thorough understanding of the underlying enzymatic and signaling pathways, empowers researchers in the fields of biochemistry, cell biology, and drug development to advance our knowledge of protease function and to identify novel therapeutic interventions.

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- To cite this document: BenchChem. [Z-Tyr-Lys-Arg-pNA: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387806#what-is-z-tyr-lys-arg-pna]

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